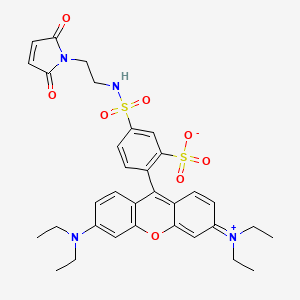
Lithium methyl glutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium methyl glutarate is a chemical compound that belongs to the class of organolithium reagents. These compounds are characterized by the presence of a carbon-lithium bond, which imparts unique reactivity and properties. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium methyl glutarate can be synthesized through the reaction of methyl glutarate with lithium reagents. One common method involves the use of lithium diisopropylamide (LDA) as a base to deprotonate methyl glutarate, followed by the addition of lithium chloride to form this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium methyl glutarate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers in substrates.
Deprotonation: It can deprotonate acidic protons in other molecules, acting as a strong base.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Electrophiles: Such as carbonyl compounds (aldehydes, ketones).
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol .
Scientific Research Applications
Lithium methyl glutarate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism of action of lithium methyl glutarate involves its ability to act as a nucleophile and a strong base. It can donate electrons to electrophilic centers, facilitating various chemical transformations. The molecular targets and pathways involved include interactions with carbonyl groups and other electrophilic sites in substrates .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium methyl glutarate include other organolithium reagents such as:
- Methyllithium
- Butyllithium
- Phenyllithium
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity compared to other organolithium reagents. Its ability to selectively react with certain substrates makes it valuable in specific synthetic applications .
Properties
CAS No. |
64601-12-3 |
|---|---|
Molecular Formula |
C6H9LiO4 |
Molecular Weight |
152.1 g/mol |
IUPAC Name |
lithium;5-methoxy-5-oxopentanoate |
InChI |
InChI=1S/C6H10O4.Li/c1-10-6(9)4-2-3-5(7)8;/h2-4H2,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
YVACGVLJRJXAIV-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].COC(=O)CCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


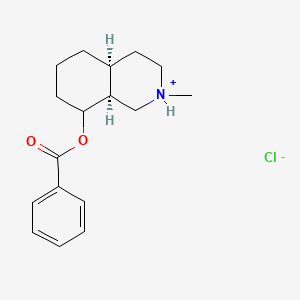
![Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]-](/img/structure/B13786674.png)
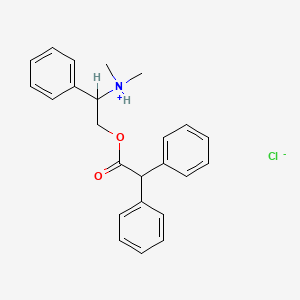

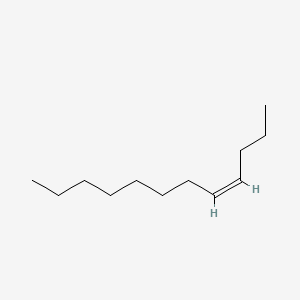
![N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine](/img/structure/B13786708.png)



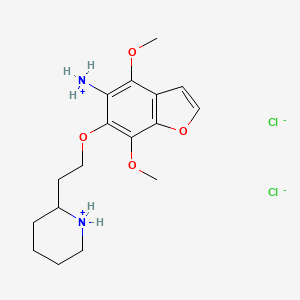
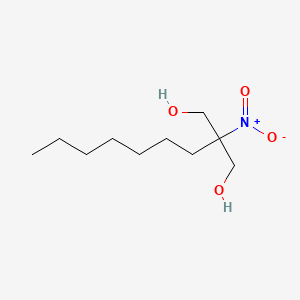

![disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13786733.png)
